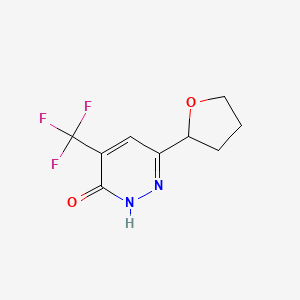

6-(Tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetrahydrofuran-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one, also known as THFP or 6-THFP, is an organofluorine compound that has been used in a variety of scientific research applications. It is a small molecule that can be synthesized in the lab and has unique properties that make it attractive for use in research.

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, such as pyridazine analogs, exhibit significant pharmaceutical importance due to their complex structures and potential biological activities. A study on the synthesis, structure analysis, and theoretical calculations of these compounds emphasizes their relevance in medicinal chemistry. Specifically, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized, and its structure was elucidated using spectroscopic techniques and X-ray diffraction, highlighting the utility of such compounds in drug discovery (Hamdi Hamid Sallam et al., 2021).

Catalytic Processes and Chemical Transformations

Research on heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation demonstrates the flexibility of such compounds in chemical transformations. This process enables the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives, showcasing the adaptability of heterocyclic compounds in synthesizing diverse chemical structures, which can have pharmaceutical applications (A. Bacchi et al., 2005).

Molecular Solids and Supramolecular Chemistry

The formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions highlights the importance of heterocyclic compounds in materials science. The study of tetrafluoroterephthalic acid with aza compounds shows how these interactions contribute to the assembly of molecules into larger architectures, offering insights into the design of new materials (Lei Wang et al., 2014).

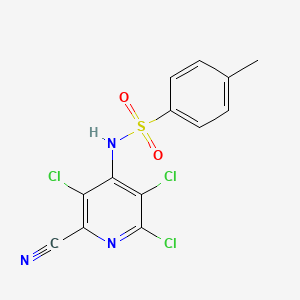

Nucleophilic Substitution Reactions

The utilization of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various substituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes illustrates the compound's versatility. Such methodologies may have significant implications in the drug discovery process, offering pathways to a variety of polyfunctional systems (G. Pattison et al., 2009).

properties

IUPAC Name |

3-(oxolan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h4,7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCOZVYQRAOIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NNC(=O)C(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)

![4-(4-Methylpiperidin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2841328.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)